3-(2,5-difluorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
3-(2,5-difluorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines This compound is characterized by the fusion of a triazole ring with a thiadiazine ring, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-difluorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the cyclocondensation of 5-substituted 4-amino-1,2,4-triazole-3-thiols with fluoro-substituted aromatic acids. Phosphoryl chloride is commonly used as a cyclizing agent in this reaction . The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol, under an inert atmosphere to achieve the desired product in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-difluorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
3-(2,5-difluorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-(2,5-difluorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of carbonic anhydrase or cholinesterase, which are important targets in the treatment of diseases such as glaucoma and Alzheimer’s disease . The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazine
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazine
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazine
Uniqueness
The uniqueness of 3-(2,5-difluorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine lies in the presence of fluorine atoms, which significantly enhance its chemical and biological properties. The fluorine atoms increase the compound’s lipophilicity, stability, and binding affinity towards molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C16H10F2N4S |
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Molecular Weight |
328.3 g/mol |
IUPAC Name |
3-(2,5-difluorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C16H10F2N4S/c17-11-6-7-13(18)12(8-11)15-19-20-16-22(15)21-14(9-23-16)10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
FZUMNBXFQZUYAS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)C3=C(C=CC(=C3)F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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